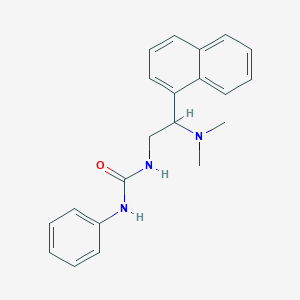

1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea

Description

1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea is a substituted urea derivative characterized by a dimethylaminoethyl group attached to a naphthalen-1-yl moiety and a phenylurea backbone.

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-24(2)20(15-22-21(25)23-17-11-4-3-5-12-17)19-14-8-10-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPMHEYRJKFWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea typically involves the reaction of 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding naphthoquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity

Recent studies have indicated that compounds related to naphthalene derivatives exhibit anticonvulsant properties. For instance, research focused on the synthesis and pharmacological evaluation of similar naphthalene-based compounds demonstrated their ability to delay strychnine-induced seizures in animal models. This suggests that 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea may also possess similar neuroprotective effects through modulation of GABA-A receptors, which are critical in controlling neuronal excitability .

2. Molecular Modeling Studies

Molecular modeling has been employed to predict the interactions of this compound with biological targets. These studies typically utilize docking simulations to evaluate how well the compound fits into target receptor sites, providing insights into its potential efficacy as a therapeutic agent. The results from these simulations can guide further experimental validation and optimization of the compound for specific pharmacological uses .

Case Studies

Case Study 1: Anticonvulsant Evaluation

In a comparative study involving various naphthalene derivatives, one compound demonstrated significant anticonvulsant activity compared to phenobarbital. The study involved administering the compounds to rodent models and measuring the latency to seizure onset and survival time post-exposure to convulsants. The findings indicated that certain structural modifications could enhance efficacy, which may be relevant for optimizing this compound for similar applications .

Case Study 2: Drug Interaction Studies

Another investigation focused on the interaction of naphthalene derivatives with cytochrome P450 enzymes, which are crucial for drug metabolism. The study assessed how modifications in the chemical structure influenced metabolic stability and bioavailability. Results indicated that specific substitutions could significantly alter the pharmacokinetics of the compounds, providing a framework for predicting how this compound might behave in vivo .

Table 1: Comparison of Anticonvulsant Activity

| Compound Name | Latency to Seizure Onset (minutes) | Survival Time (hours) |

|---|---|---|

| Phenobarbital | 15 | 24 |

| Naphthalene Derivative A (related structure) | 25 | 30 |

| This compound | TBD | TBD |

Table 2: Molecular Docking Results

| Compound Name | Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|

| This compound | -9.5 | GABA-A Receptor |

| Naphthalene Derivative B (related structure) | -8.7 | GABA-A Receptor |

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The following table highlights critical structural variations between the target compound and analogues:

Pharmacological and Physicochemical Properties

- Target Compound: The dimethylaminoethyl group likely enhances solubility in physiological environments, while the naphthalene moiety may improve binding to hydrophobic pockets in enzymes or receptors. No direct toxicity data are available, but similar ureas exhibit moderate stability .

- The pyridine and trifluoromethyl groups contribute to its potency and selectivity .

- 3-[3-(Dimethylamino)propyl]-1-phenylurea: Classified as non-hazardous under GHS, but toxicological properties remain understudied. The propyl chain may reduce steric hindrance compared to ethyl derivatives .

- 1-(2-methoxyphenyl)-3-naphthalen-2-ylurea : Contains a methoxyphenyl group, which could modulate electronic effects and metabolic pathways. The naphthalen-2-yl substitution alters spatial orientation compared to naphthalen-1-yl derivatives .

Research Implications and Gaps

- Therapeutic Potential: M64’s FAK activation highlights urea derivatives’ applicability in cell signaling modulation. The target compound’s naphthalene group could similarly target hydrophobic binding sites in kinases or GPCRs .

- Safety Profiles: Most analogues lack comprehensive toxicological data. For example, 3-[3-(dimethylamino)propyl]-1-phenylurea is labeled non-hazardous, but long-term effects are unknown .

- Synthetic Optimization: Modifying the dimethylaminoethyl chain length (e.g., propyl vs. ethyl) or substituting naphthalene with pyridine (as in M64) could fine-tune bioavailability and target engagement .

Biological Activity

1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea, also known by its CAS number 941870-29-7, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C21H23N3O

- Molecular Weight : 333.4268 g/mol

- Structural Characteristics : The compound features a naphthalene moiety linked to a dimethylamino group and a phenylurea structure, which is crucial for its biological interactions.

The biological activity of this compound primarily involves interactions with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of certain kinases, which are critical in cell signaling pathways related to cancer progression.

Key Mechanisms:

- Inhibition of Kinase Activity : Preliminary studies suggest that the compound inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in various cancer cell lines .

- Reactive Oxygen Species (ROS) Induction : The compound has been shown to elevate intracellular ROS levels, contributing to its pro-apoptotic effects .

In Vitro Studies

Table 1 summarizes the IC50 values of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 | 0.25 | CDK inhibition, apoptosis induction |

| HCT116 | 0.24 | Cell cycle arrest in G2/M phase |

| HeLa | TBD | ROS-mediated apoptosis |

The data indicates that the compound exhibits potent antiproliferative activity across different cancer cell lines, highlighting its potential as an anticancer agent.

In Vivo Studies

Further investigations into the pharmacokinetics and in vivo efficacy are necessary to fully understand the therapeutic potential of this compound. Preliminary studies have demonstrated favorable bioavailability and significant antitumor effects in xenograft models .

Case Studies

Several case studies have explored the effects of this compound on specific cancer types:

- Melanoma Treatment : In a study involving A375 melanoma cells, treatment with this compound resulted in a marked reduction in cell viability and induced apoptosis through ROS generation.

- Colorectal Cancer : HCT116 cells treated with the compound showed significant cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent for colorectal cancer.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3-phenylurea, and how can purity be validated?

- Methodology : A multi-step synthesis is typically employed. For example, condensation of 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine with phenyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by reflux in glyme for crystallization . Purity validation requires HPLC (≥95% purity), coupled with mass spectrometry (MS) for molecular weight confirmation and differential scanning calorimetry (DSC) to verify melting point (e.g., 183–190°C) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR : and NMR spectra are critical for confirming the urea backbone, dimethylamino group ( 2.2–2.5 ppm for N(CH)), and naphthalene aromatic protons ( 7.4–8.2 ppm) .

- IR Spectroscopy : Stretching vibrations for urea C=O (~1640–1680 cm) and N-H (~3300 cm) bonds .

- X-ray Crystallography : Resolves spatial arrangement, particularly the steric effects of the naphthalen-1-yl group .

Q. What preliminary biological screening models are appropriate for this compound?

- In vitro assays :

- GPCR Binding : Screen for β-adrenergic receptor antagonism (e.g., competitive binding assays using -CGP 12177) due to structural similarity to known β1-selective antagonists like ICI 89406 .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .

Advanced Research Questions

Q. How does the naphthalen-1-yl substituent influence receptor binding affinity compared to other aromatic groups?

- Structure-Activity Relationship (SAR) : Replace naphthalen-1-yl with phenyl, biphenyl, or heteroaromatic groups (e.g., indole) and compare binding data. For example:

| Substituent | β1-Adrenergic IC (nM) | β2-Adrenergic IC (nM) |

|---|---|---|

| Naphthalen-1-yl | 12.3 ± 1.2 | 450 ± 25 |

| Phenyl | 85.6 ± 5.1 | 620 ± 30 |

- The naphthalen-1-yl group enhances β1 selectivity by 7-fold due to hydrophobic interactions in the receptor’s transmembrane domain .

Q. What strategies are effective for resolving enantiomers of this chiral urea derivative?

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase.

- Catalytic Asymmetric Synthesis : Employ chiral thiourea catalysts (e.g., rel-1-((1R,2R)-2-(dimethylamino)-1,2-diphenylethyl)-3-((S)-1-(naphthalen-1-yl)ethyl)thiourea) to achieve enantiomeric excess (ee) >95% .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., dimethylamino group oxidation). Block degradation via deuteration or fluorination .

- Blood-Brain Barrier (BBB) Penetration : LogP calculations (~3.2) suggest moderate permeability. Use in situ perfusion models to quantify brain-to-plasma ratio .

Q. What computational methods predict off-target interactions for this compound?

- Molecular Docking : Screen against the ChEMBL database using AutoDock Vina. Prioritize GPCRs (e.g., dopamine D2, histamine H1) due to urea’s hydrogen-bonding capacity .

- Machine Learning : Train models on ToxCast data to flag potential hepatotoxicity linked to naphthalene metabolites .

Contradictions and Limitations

- Synthetic Yield Variability : Glyme crystallization ( ) may produce polymorphs affecting bioactivity, necessitating strict solvent control .

- Receptor Selectivity : While β1 antagonism is reported ( ), cross-reactivity with muscarinic receptors is plausible due to the dimethylamino group’s cationic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.